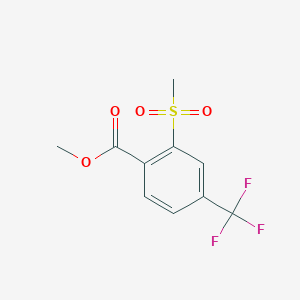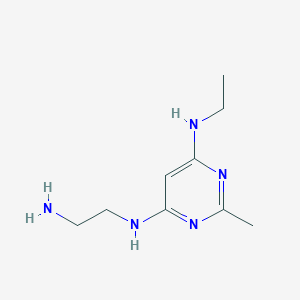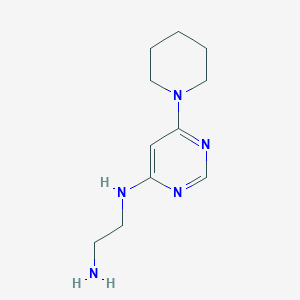![molecular formula C11H14F3N3 B1474343 1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 1706443-10-8](/img/structure/B1474343.png)
1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a useful research compound. Its molecular formula is C11H14F3N3 and its molecular weight is 245.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Molecular Conformations
1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and closely related compounds have been studied for their synthesis and molecular conformations. These studies involve the examination of hydrogen bonding in different dimensions and molecular conformations in compounds with slight variations in their chemical structure. For instance, different hydrogen bonding patterns and molecular conformations are observed in closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, highlighting the impact of minor changes in chemical structure on the overall molecular arrangement (Sagar et al., 2017).
Chemical Synthesis Techniques
Various chemical synthesis techniques have been employed to create derivatives of pyrazolo[4,3-c]pyridines. These include microwave-assisted treatments and multicomponent reaction approaches for creating 6-substituted derivatives. Such methods are crucial for developing efficient and practical routes for synthesizing these complex molecules (Palka et al., 2014).
Application in Cyclization Strategies
This compound and its derivatives are also significant in the development of cyclization strategies. For example, they are used in the synthesis of key intermediates for insecticidal candidates, demonstrating their relevance in agricultural chemistry and the development of new insecticides (Yang et al., 2019).
Antimicrobial and Anticancer Applications
Derivatives of pyrazolo[4,3-c]pyridine have been explored for their potential antimicrobial and anticancer activities. Studies have synthesized novel compounds and tested them for cytotoxicity against various cancer cell lines, as well as for antimicrobial and anti-biofilm activities, indicating their potential use in medical and pharmaceutical research (Nagender et al., 2014).
Antioxidant Activities
Some derivatives have shown promising antioxidant activities. These activities have been assessed in various studies, indicating the potential for these compounds in oxidative stress-related applications and as functional ingredients in health-promoting products (Bonacorso et al., 2015).
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)10-8-5-15-4-3-9(8)17(16-10)6-7-1-2-7/h7,15H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYESJVWSQGHLHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(CNCC3)C(=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


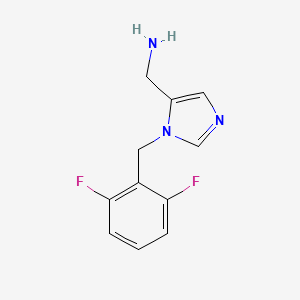
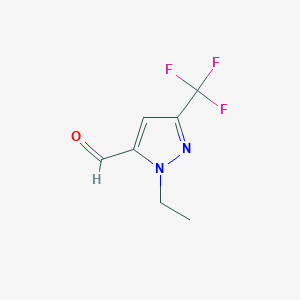

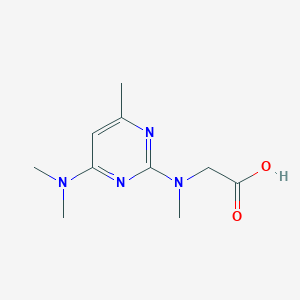
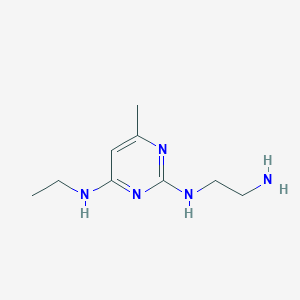
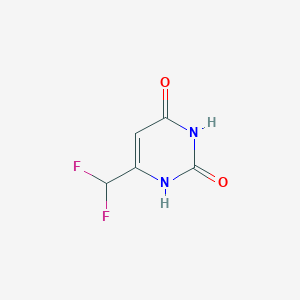
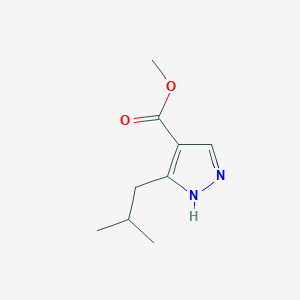

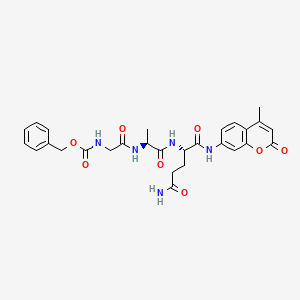
![2-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1474276.png)
